Physicochemical Property Comparison: Lipophilicity (LogP) vs. Closest 4-Chloro and Thioether Analogs
4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine exhibits a calculated ACD/LogP of 2.61, positioning it as a moderately lipophilic scaffold suitable for blood-brain barrier penetration and oral bioavailability studies . This value is significantly lower than that of bulkier analogs, such as the 4-thioether derivative 4-[(4-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine (LogP 3.38), and is comparable but distinct from the 2-(3-fluorophenyl) analog (LogP 2.64) [1][2]. The difference in lipophilicity of ΔLogP = 0.77 compared to the thioether analog indicates a substantial divergence in predicted pharmacokinetic behavior.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.61 (ACD/LogP) |
| Comparator Or Baseline | 4-[(4-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine: LogP 3.38; 4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine: LogP 2.64 |
| Quantified Difference | ΔLogP = -0.77 relative to thioether analog; ΔLogP = -0.03 relative to 3-fluorophenyl analog |
| Conditions | Predicted property; ACD/Labs Percepta Platform [1][2] |
Why This Matters
Lipophilicity is a primary driver of ADME properties; this specific LogP value directs compound selection for projects targeting a balance between permeability and metabolic stability.
- [1] PrenDB. (n.d.). 4-[(4-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine. Predicted Properties. View Source
- [2] Chemsrc. (2018). 4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine. Product Datasheet. View Source
